![molecular formula C10H20N2O3S B4061918 N-isopropyl-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4061918.png)
N-isopropyl-1-(methylsulfonyl)-4-piperidinecarboxamide
Overview
Description
N-isopropyl-1-(methylsulfonyl)-4-piperidinecarboxamide, commonly known as A-836,339, is a synthetic compound that belongs to the family of piperidinecarboxamides. It is a potent and selective agonist for the cannabinoid receptor type 2 (CB2), which is primarily expressed in the immune system and peripheral tissues. A-836,339 has gained significant attention in the scientific community due to its potential therapeutic applications in various medical conditions.
Scientific Research Applications
- Antitumor Properties : NMPC exhibits antitumor activity, making it a promising candidate for cancer treatment. Researchers have investigated its effects on lung, breast, and ovarian cancers .
- Aromatase Inhibition : Some 1,3,5-triazines, including NMPC, display aromatase inhibitory activity. This property is relevant in hormone-related conditions and cancer therapy .
- Corticotrophin-Releasing Factor 1 (CRF1) Receptor Antagonism : NMPC and related compounds act as CRF1 receptor antagonists. These receptors play a role in stress response and mood regulation .
Organic Synthesis and Chemical Reactions
NMPC can serve as a building block in organic synthesis. Researchers have developed synthetic protocols to prepare various tri-substituted 1,3,5-triazines using NMPC as a precursor. These reactions involve nucleophilic substitutions of the C-Cl bond by C-O, C-N, and C-S bonds .
Material Sciences and Polymer Photostabilizers
While not extensively studied, NMPC’s structural features suggest potential applications in material sciences. Its inclusion in polymer formulations could enhance photostability, improving the durability of materials exposed to light .
Biological Studies and Parasite Treatment
NMPC and related 1,3,5-triazines have been evaluated for their biological effects:
- Trypanosoma brucei Inhibition : NMPC derivatives, such as hydroxymethylpentamethylmelamine, exhibit in vitro activity against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis .
Other Potential Uses
While less explored, NMPC’s structure suggests additional applications:
properties
IUPAC Name |
1-methylsulfonyl-N-propan-2-ylpiperidine-4-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3S/c1-8(2)11-10(13)9-4-6-12(7-5-9)16(3,14)15/h8-9H,4-7H2,1-3H3,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVVYUJDCJPRMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCN(CC1)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.